molecular formula C6H4ClNO5S B15308586 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B15308586
M. Wt: 237.62 g/mol
InChI Key: KZLATXXYIOQJMI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of phenol followed by sulfonylation. The process begins with the nitration of phenol to produce 4-nitrophenol. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 3-amino-4-hydroxybenzene-1-sulfonyl chloride.

    Oxidation: The major product is 3-hydroxy-4-nitrobenzaldehyde.

Scientific Research Applications

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro and hydroxyl groups also contribute to its chemical behavior, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group.

    2-Nitrobenzenesulfonyl chloride: Similar but with the nitro group in the ortho position.

    4-Hydroxybenzenesulfonyl chloride: Similar but lacks the nitro group.

Uniqueness

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

3-hydroxy-4-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-5(8(10)11)6(9)3-4/h1-3,9H

InChI Key

KZLATXXYIOQJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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